molecular formula C23H23BrN2O3S B3973581 N~2~-(4-bromobenzyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(4-bromobenzyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B3973581
M. Wt: 487.4 g/mol
InChI Key: MGFOFUBUWRLLBV-UHFFFAOYSA-N
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Description

“N~2~-(4-bromobenzyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide” is a complex organic compound. It contains a glycinamide group (a derivative of the simplest amino acid, glycine), which is substituted with phenylsulfonyl, 4-bromobenzyl, and 1-phenylethyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and a variety of functional groups. The presence of the amide group in the glycinamide backbone could potentially allow for hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could potentially increase its lipophilicity .

Mechanism of Action

The mechanism of action of N~2~-(4-bromobenzyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and its inhibition by this compound results in the upregulation of genes involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In preclinical studies, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties and has been studied for its potential in treating inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N~2~-(4-bromobenzyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its ability to inhibit the activity of HDAC, which can be useful in studying the regulation of gene expression. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research involving N~2~-(4-bromobenzyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide. One direction is to continue studying its potential as a therapeutic agent for cancer and inflammatory diseases. Additionally, further research is needed to fully understand its mechanism of action and to identify potential targets for drug development. Finally, future research could focus on developing more efficient and cost-effective methods for synthesizing this compound.

Scientific Research Applications

N~2~-(4-bromobenzyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has been studied extensively for its potential as a therapeutic agent for cancer. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to have anti-inflammatory properties and has been studied for its potential in treating inflammatory diseases.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation .

properties

IUPAC Name

2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23BrN2O3S/c1-18(20-8-4-2-5-9-20)25-23(27)17-26(16-19-12-14-21(24)15-13-19)30(28,29)22-10-6-3-7-11-22/h2-15,18H,16-17H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFOFUBUWRLLBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CN(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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